Mitochondrial Fusion Promoter M1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

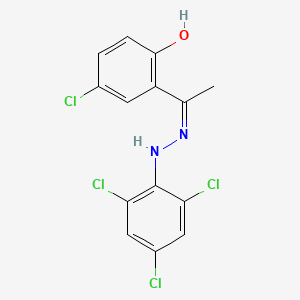

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-[(Z)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVDGZYJHHYIIU-GXHLCREISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mitochondrial Fusion Promoter M1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule Mitochondrial Fusion Promoter M1 (M1), a significant modulator of mitochondrial dynamics. M1 has garnered attention for its potential therapeutic applications in a range of cellular and disease models characterized by mitochondrial dysfunction. This document details its mechanism of action, presents quantitative data from various studies, outlines key experimental protocols, and provides visual representations of its signaling pathways and experimental workflows.

Core Concepts and Mechanism of Action

This compound is a cell-permeable phenylhydrazone compound that actively promotes the fusion of mitochondria.[1] This process is crucial for maintaining mitochondrial health, enabling the exchange of mitochondrial DNA and proteins, and preserving cellular energy homeostasis. The mechanism of M1-induced mitochondrial fusion is multifaceted, primarily involving the modulation of the delicate balance between mitochondrial fusion and fission proteins.

M1 has been shown to increase the expression of key mitochondrial fusion proteins, including Mitofusin-1 (Mfn1), Mitofusin-2 (Mfn2), and Optic Atrophy 1 (Opa1).[2] Conversely, it can decrease the expression of fission proteins such as Dynamin-related protein 1 (Drp1) and Mitochondrial Fission Factor (MFF).[3] This shift in the fusion/fission machinery leads to the elongation of mitochondria and the formation of a more interconnected mitochondrial network.

Recent studies have also elucidated the involvement of the PI3K/AKT signaling pathway in the protective effects of M1. Evidence suggests that M1 can inhibit the activation of this pathway, which in turn contributes to its beneficial effects in mitigating inflammation and oxidative stress.[3] While the precise molecular interactions are still under investigation, it is clear that M1's pro-fusion activity is central to its ability to restore mitochondrial function in various stress-induced pathological conditions.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various studies. This data provides insights into its effective concentrations and therapeutic potential in different experimental models.

| Cell/Model System | M1 Concentration/Dose | Duration of Treatment | Observed Effect | Reference |

| Mitofusin-1/2 Knock-out Fibroblasts | 5-25 µM | 24 hours | Promotes mitochondrial elongation. | [2] |

| Pancreatic Beta Cells (BRIN-BD11) | 20 µM | 12 hours | Prevents impairment of oxygen consumption rate, restores Glucose Stimulated Insulin (B600854) Secretion (GSIS), decreases mitochondrial ROS, and enhances mitochondrial membrane potential. | [2][4] |

| TM3 Leydig Cells | 1 µM | 12 hours | Attenuates TPHP-induced mitochondrial reduction and increases expression of Mfn1, Mfn2, and Opa1. | [2][4] |

| Human iPSCs | 5-10 µM | 48 hours | Significantly reduces the proportion of granular mitochondria. | [5] |

| Rats with Cardiac I/R Injury | 2 mg/kg (i.v.) | - | Protects against brain damage by increasing brain mitochondrial fusion. | [2][4] |

| Doxorubicin-treated Rats | 2 mg/kg (daily, i.p.) | 30 days | Mitigated mitochondrial dysfunction and oxidative stress. | [6] |

Table 1: In Vitro and In Vivo Efficacy of this compound. This table highlights the effective concentrations and doses of M1 in various experimental settings and summarizes its key protective and restorative effects on mitochondrial function.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental procedures is crucial for understanding the action and investigation of M1. The following diagrams were generated using Graphviz (DOT language) to illustrate these processes.

M1 Signaling Pathway

Caption: M1 Signaling Pathway. This diagram illustrates how M1 promotes mitochondrial fusion and inhibits the PI3K/AKT pathway, leading to improved cellular outcomes.

Experimental Workflow for Mitochondrial Morphology Analysis

Caption: Workflow for Mitochondrial Morphology Analysis. This diagram outlines the key steps involved in assessing the effect of M1 on mitochondrial morphology.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Analysis of Mitochondrial Morphology

This protocol describes how to assess changes in mitochondrial morphology in cultured cells following treatment with M1.

Materials:

-

Cultured cells of interest

-

Glass-bottom dishes or coverslips suitable for microscopy

-

This compound (stock solution in DMSO)

-

MitoTracker dye (e.g., MitoTracker Red CMXRos)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI (optional)

-

Confocal microscope

-

Image analysis software (e.g., Fiji/ImageJ with MiNA plugin)[7][8]

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that allows for clear visualization of individual cells. Allow cells to adhere and grow for 24-48 hours.

-

M1 Treatment: Treat cells with the desired concentration of M1 (e.g., 1-20 µM) for the specified duration (e.g., 12-48 hours). Include a vehicle control (DMSO) and any other relevant controls.

-

Mitochondrial Staining:

-

Prepare a working solution of MitoTracker dye in pre-warmed cell culture medium according to the manufacturer's instructions (e.g., 100-500 nM).

-

Remove the M1-containing medium and incubate the cells with the MitoTracker solution for 15-30 minutes at 37°C.

-

-

Fixation and Mounting:

-

Wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium, with DAPI if nuclear counterstaining is desired.

-

-

Imaging:

-

Acquire images using a confocal microscope with appropriate laser lines and filters for the chosen fluorophores.

-

Capture Z-stacks to obtain three-dimensional information of the mitochondrial network.

-

-

Image Analysis:

Western Blot Analysis of Fusion/Fission and Signaling Proteins

This protocol outlines the procedure for detecting changes in the expression levels of mitochondrial dynamics proteins and key signaling molecules like AKT.

Materials:

-

Cultured cells treated with M1 as described above

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mfn1, anti-Mfn2, anti-Opa1, anti-Drp1, anti-p-AKT, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After M1 treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH).[9]

-

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol describes a method to measure mitochondrial ROS production using a fluorescent probe.

Materials:

-

Cultured cells treated with M1

-

MitoSOX Red mitochondrial superoxide (B77818) indicator

-

HBSS or other suitable buffer

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with M1 as previously described.

-

Probe Loading:

-

Prepare a 5 µM working solution of MitoSOX Red in HBSS.

-

Incubate the cells with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.[10]

-

-

Washing: Gently wash the cells twice with pre-warmed HBSS.

-

Measurement:

-

Flow Cytometry: Resuspend the cells and analyze the fluorescence in the appropriate channel (e.g., PE).[10]

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with the appropriate filter set.

-

-

Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial ROS.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol details the use of a potentiometric dye to measure changes in mitochondrial membrane potential.

Materials:

-

Cultured cells treated with M1

-

Tetramethylrhodamine, ethyl ester (TMRE) or JC-1 dye

-

Cell culture medium

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Treatment: Treat cells with M1 in a multi-well plate.

-

Dye Incubation:

-

Add TMRE (e.g., 25-100 nM) or JC-1 (e.g., 2 µM) to the culture medium and incubate for 20-30 minutes at 37°C.[11]

-

-

Washing: Gently wash the cells with pre-warmed medium or buffer.

-

Fluorescence Measurement:

-

Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (TMRE: ~549/575 nm; JC-1: red aggregates ~585/590 nm, green monomers ~514/529 nm).

-

Microscopy: Visualize the fluorescence to observe changes in mitochondrial polarization.

-

-

Data Analysis: For JC-1, the ratio of red to green fluorescence is often used as an indicator of mitochondrial membrane potential. For TMRE, a decrease in fluorescence intensity indicates depolarization.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is for assessing the effect of M1 on the function of pancreatic beta cells.

Materials:

-

Pancreatic islets or beta-cell lines (e.g., BRIN-BD11)

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose

-

M1

-

Insulin ELISA kit

Procedure:

-

Cell Pre-incubation: Pre-incubate the cells in low-glucose KRBB for 1-2 hours.

-

Basal Insulin Secretion: Replace the buffer with fresh low-glucose KRBB (with or without M1) and incubate for 1 hour. Collect the supernatant for basal insulin measurement.

-

Stimulated Insulin Secretion: Replace the buffer with high-glucose KRBB (with or without M1) and incubate for 1 hour. Collect the supernatant for stimulated insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the stimulation index (stimulated insulin secretion / basal insulin secretion) to assess beta-cell function.

Conclusion

This compound is a valuable research tool for investigating the role of mitochondrial dynamics in cellular health and disease. Its ability to promote mitochondrial fusion and protect against cellular stress has been demonstrated in a variety of models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of M1 and other modulators of mitochondrial dynamics. As our understanding of the intricate role of mitochondrial morphology in cellular function continues to grow, compounds like M1 will undoubtedly play a crucial role in the development of novel therapeutic strategies for a wide range of debilitating diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Mitochondrial Fission/Fusion-Targeted Therapy in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple ImageJ macro tool for analyzing mitochondrial network morphology in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of M1 Muscarinic Acetylcholine Receptor Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of compounds targeting the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a pivotal G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The M1 receptor plays a crucial role in cognitive functions, including learning and memory.[1][2] Modulation of the M1 receptor through agonists and antagonists represents a significant therapeutic strategy for various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[2][3] This document provides a detailed overview of the signaling pathways, quantitative data on receptor-ligand interactions, and the experimental protocols used to characterize these compounds.

The M1 Muscarinic Acetylcholine Receptor Signaling Cascade

The M1 mAChR is a G protein-coupled receptor that, upon activation by its endogenous ligand acetylcholine (ACh) or synthetic agonists, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to the Gq/11 family of G proteins.[4]

Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] The elevated intracellular calcium levels, in conjunction with DAG, activate protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, modulating their activity and leading to diverse cellular responses.[2]

In addition to the canonical Gq/11 pathway, studies have shown that M1 receptor activation can also lead to coupling with other G proteins, such as Gαs, which stimulates adenylyl cyclase and increases cyclic AMP (cAMP) levels, and Gαi/o, which inhibits adenylyl cyclase.[5][6] The specific G protein coupling can be influenced by the nature of the activating ligand (e.g., orthosteric vs. allosteric agonists), highlighting the potential for biased agonism.[5]

Mechanism of Action of M1 Receptor Agonists

M1 receptor agonists are compounds that bind to and activate the M1 receptor, mimicking the effect of acetylcholine.[2] They can be classified into two main types:

-

Orthosteric Agonists: These ligands bind to the same site as the endogenous ligand, acetylcholine.[4]

-

Allosteric Agonists and Positive Allosteric Modulators (PAMs): These compounds bind to a topographically distinct site on the receptor.[7] Allosteric agonists can directly activate the receptor, while PAMs enhance the affinity and/or efficacy of the orthosteric ligand.[7]

By activating the M1 receptor, these agonists potentiate cholinergic signaling, which can lead to improvements in synaptic plasticity and neuronal communication, offering therapeutic potential for cognitive deficits.[2]

Mechanism of Action of M1 Receptor Antagonists

M1 receptor antagonists function by competitively binding to the orthosteric site of the M1 receptor, thereby blocking the binding of acetylcholine.[1][8] This inhibition prevents the receptor from undergoing the conformational change necessary for G protein coupling and subsequent downstream signaling.[1] By dampening M1 receptor-mediated cholinergic activity, antagonists can be employed to treat conditions characterized by excessive cholinergic signaling.[1]

Quantitative Data on M1 Receptor Ligands

The potency and selectivity of M1 receptor modulators are quantified using various in vitro assays. The following tables summarize key quantitative data for representative M1 receptor agonists and antagonists.

Table 1: Quantitative Data for M1 Receptor Agonists

| Compound | Type | Assay | Species | Value | Reference |

| LSN3172176 | Partial Agonist | EC50 (Functional) | Human | 2.4–7.0 nM | [9] |

| LSN3172176 | Kd (Binding) | Human | 1.5 nM | [9] | |

| Xanomeline | Agonist | Ki (Binding) | Human | - | [3] |

| Pilocarpine | Agonist | Ki (Binding) | Human | 2.7 µM | [10] |

| Acetylcholine | Endogenous Agonist | Ki (Binding) | Human | 59 µM | [10] |

| Oxotremorine | Agonist | EC50 (Calcium Flux) | - | 9.17 x 10⁻⁷ M | [11] |

Table 2: Quantitative Data for M1 Receptor Antagonists

| Compound | Type | Assay | Species | Value | Reference |

| Compound 11 | Antagonist | IC50 (Binding) | Human | 27.3 nM | [12] |

| Telenzepine | Antagonist | - | - | - | [13] |

| Trihexyphenidyl | Antagonist | - | - | - | [13] |

| Tropicamide | Antagonist | - | - | - | [13] |

| Atropine | Non-selective Antagonist | - | - | - | [14] |

| Scopolamine | Non-selective Antagonist | - | - | - | [14] |

Experimental Protocols

The characterization of compounds targeting the M1 muscarinic receptor involves a variety of in vitro assays to determine their binding affinity, potency, and functional activity.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for the M1 receptor.[15]

3.1.1. Competition Binding Assay (to determine Ki)

-

Objective: To determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the M1 receptor.

-

Materials:

-

Cell membranes expressing the human M1 mAChR.

-

Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).

-

Unlabeled test compound at various concentrations.

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.5).

-

Non-specific binding control (e.g., 10 µM atropine).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., atropine).

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[10]

-

3.1.2. Saturation Binding Assay (to determine Kd and Bmax)

-

Objective: To determine the equilibrium dissociation constant (Kd) and the total number of binding sites (Bmax) of a radioligand for the M1 receptor.

-

Procedure:

-

Incubate cell membranes with increasing concentrations of the radioligand.

-

For each concentration, a parallel incubation is performed in the presence of an excess of an unlabeled competitor to determine non-specific binding.

-

Following incubation and filtration, the amount of specifically bound radioligand is calculated by subtracting non-specific binding from total binding.

-

The Kd and Bmax values are determined by plotting specific binding against the radioligand concentration and fitting the data to a saturation binding isotherm using non-linear regression.[15]

-

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition.

3.2.1. Calcium Flux Assay

-

Objective: To measure the increase in intracellular calcium concentration upon M1 receptor activation by an agonist.

-

Materials:

-

Cells stably expressing the human M1 mAChR.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test agonist at various concentrations.

-

Fluorometric imaging plate reader (FLIPR).

-

-

Procedure:

-

Cells are seeded in a microplate and incubated with a calcium-sensitive dye.

-

The plate is then placed in a FLIPR instrument.

-

The test agonist is added to the wells, and the change in fluorescence, which corresponds to the change in intracellular calcium, is measured over time.

-

Dose-response curves are generated to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) of the agonist.[16]

-

3.2.2. Inositol Phosphate (IP) Accumulation Assay

-

Objective: To quantify the production of inositol phosphates, a downstream product of PLC activation, following M1 receptor stimulation.

-

Materials:

-

Cells expressing the M1 mAChR.

-

[3H]-myo-inositol.

-

Agonist at various concentrations.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Ion-exchange chromatography columns.

-

-

Procedure:

-

Cells are pre-labeled by overnight incubation with [3H]-myo-inositol.

-

Cells are then stimulated with the agonist in the presence of LiCl.

-

The reaction is terminated, and the cells are lysed.

-

The total [3H]-inositol phosphates are separated from free [3H]-inositol by ion-exchange chromatography.

-

The amount of radioactivity is quantified by scintillation counting.

-

Dose-response curves are constructed to determine the agonist's EC50 and Emax.[5]

-

3.2.3. GTPγS Binding Assay

-

Objective: To measure the activation of G proteins by the M1 receptor, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Materials:

-

Cell membranes expressing the M1 mAChR.

-

[35S]GTPγS.

-

GDP.

-

Agonist at various concentrations.

-

-

Procedure:

-

Cell membranes are incubated with [35S]GTPγS, GDP, and the test agonist.

-

Upon receptor activation, the G protein exchanges GDP for [35S]GTPγS.

-

The reaction is terminated, and the membranes are collected by filtration.

-

The amount of bound [35S]GTPγS is measured by scintillation counting.

-

Agonist dose-response curves are generated to determine EC50 and Emax for G protein activation.[16]

-

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: M1 Muscarinic Receptor Agonist Signaling Pathway.

Caption: M1 Muscarinic Receptor Antagonist Mechanism of Action.

Experimental Workflows

References

- 1. What are M1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. What are M1 receptor agonists and how do they work? [synapse.patsnap.com]

- 3. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. Identification and characterization of m1 selective muscarinic receptor antagonists1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of muscarinic receptor antagonists on cocaine discrimination in wild-type mice and in muscarinic receptor M1, M2, and M4 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are mAChRs antagonists and how do they work? [synapse.patsnap.com]

- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Mitochondrial Fusion Promoter M1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular health and function. Dysregulation of these processes is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. Mitochondrial Fusion Promoter M1 is a small molecule compound identified through high-throughput screening that has demonstrated significant potential in restoring mitochondrial function by promoting mitochondrial fusion. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to M1. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of modulating mitochondrial dynamics.

Introduction

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their integrity, function, and distribution within the cell. Mitochondrial fusion allows for the exchange of mitochondrial DNA and other matrix components, which is essential for complementing damaged mitochondria and maintaining a healthy mitochondrial population. This process is primarily mediated by the mitofusin proteins (Mfn1 and Mfn2) on the outer mitochondrial membrane and Optic Atrophy 1 (Opa1) on the inner mitochondrial membrane.

Impaired mitochondrial fusion leads to a fragmented mitochondrial network, which is associated with increased production of reactive oxygen species (ROS), decreased ATP synthesis, and initiation of apoptosis. Consequently, promoting mitochondrial fusion has emerged as a promising therapeutic strategy for a variety of diseases. This compound is a cell-permeable hydrazone compound that has been shown to effectively induce mitochondrial elongation and rescue cellular function in various models of mitochondrial dysfunction.[1]

Discovery of M1

M1 was identified through an image-based high-throughput screen designed to discover small molecules capable of promoting mitochondrial fusion. The screen utilized mouse embryonic fibroblasts (MEFs) deficient in Mitofusin 1 (Mfn1), which exhibit a phenotype of fragmented mitochondria.

Experimental Workflow for M1 Discovery

The following diagram illustrates the workflow of the high-throughput screen that led to the discovery of M1.

Mechanism of Action

M1 promotes mitochondrial fusion, leading to the formation of elongated and interconnected mitochondrial networks. This restoration of mitochondrial morphology is associated with several beneficial downstream effects, including preserved mitochondrial function and enhanced cellular respiration.[2]

Signaling Pathway

Recent studies have elucidated that M1 can exert its protective effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. In the context of cigarette smoke-induced airway inflammation, M1 was shown to inhibit the activation of this pathway, thereby mitigating inflammation, oxidative stress, and mitochondrial dysfunction.

Quantitative Data

The following tables summarize the key quantitative data from various in vitro and in vivo studies on M1.

Table 1: In Vitro Efficacy of M1

| Cell Line | Treatment | Concentration | Duration | Effect | Reference |

| Mfn1-/- MEFs | M1 | 5.3 µM (EC50) | 24 h | Promotes mitochondrial elongation | [3] |

| Mfn2-/- MEFs | M1 | 4.42 µM (EC50) | 24 h | Promotes mitochondrial elongation | [3] |

| BRIN-BD11 Pancreatic Beta Cells | M1 + Cholesterol | 20 µM | 12 h | Decreases mitochondrial ROS to 1.0±0.44 fold, enhances mitochondrial membrane potential from 0.29±0.05 to 0.5±0.07 fold | [2] |

| BRIN-BD11 Pancreatic Beta Cells | M1 + Cholesterol | 20 µM | 12 h | Prevents impairment of oxygen consumption rate | [2] |

| TM3 Mouse Leydig Cells | M1 + TPHP | 1 µM | 12 h | Increases expression of Mfn1, Mfn2, and Opa1 | [2] |

| BEAS-2B Airway Epithelial Cells | M1 + CSE | - | - | Reduces release of IL-6, IL-8, and TNF-α; reduces MDA and ROS levels; increases SOD activity |

Table 2: In Vivo Efficacy of M1

| Animal Model | Treatment | Dosage | Route | Effect | Reference |

| Rats with Cardiac I/R Injury | M1 | 2 mg/kg | i.v. | Protects against brain damage, increases brain mitochondrial fusion, reduces BBB damage and apoptosis | [2] |

| Mice exposed to Cigarette Smoke | M1 | - | - | Attenuates lung histologic damage and mucus hypersecretion; reduces IL-6 and IL-8 in BALF |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of M1.

Mitochondrial Fusion Assay (Fluorescence Recovery After Photobleaching - FRAP)

This protocol is adapted from the methodology used in the initial discovery of M1.[1]

-

Cell Culture and Transfection:

-

Plate cells (e.g., MEFs) on glass-bottom dishes.

-

Transfect cells with a mitochondrial-targeted photoactivatable green fluorescent protein (paGFP).

-

-

M1 Treatment:

-

Treat cells with the desired concentration of M1 or vehicle control for the specified duration (e.g., 5 µM for 24 hours).

-

-

Image Acquisition:

-

Use a confocal microscope equipped with a 488 nm laser for imaging GFP and a 405 nm laser for photoactivation.

-

Acquire pre-bleach images of the mitochondrial network.

-

-

Photobleaching:

-

Select a region of interest (ROI) within the mitochondrial network.

-

Bleach the paGFP in the ROI using the 405 nm laser.

-

-

Post-Bleach Imaging:

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region as photoactivated paGFP diffuses from unbleached regions.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached region over time.

-

Calculate the mobile fraction and the half-time of recovery to quantify the rate of mitochondrial fusion.

-

ATP Production Assay

This protocol is a general method for measuring cellular ATP levels.

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate.

-

Treat cells with M1 or control under conditions of interest.

-

-

Cell Lysis:

-

Lyse the cells using a suitable lysis buffer to release ATP.

-

-

Luciferase Reaction:

-

Add a luciferase-based ATP detection reagent to the cell lysate. The reagent contains luciferin (B1168401) and luciferase.

-

-

Luminescence Measurement:

-

Measure the luminescence signal using a luminometer. The light output is proportional to the ATP concentration.

-

-

Data Normalization:

-

Normalize the ATP levels to the total protein concentration or cell number in each well.

-

Cell Viability Assay (MTT Assay)

This is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

-

Cell Culture and Treatment:

-

Plate cells in a 96-well plate.

-

Treat cells with various concentrations of M1 or a toxicant with and without M1.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Conclusion

This compound is a promising small molecule that has demonstrated the ability to promote mitochondrial fusion and rescue cellular function in various models of disease. Its discovery through a targeted phenotypic screen highlights the potential of this approach for identifying novel therapeutics. The elucidation of its mechanism of action, including the involvement of the PI3K/AKT signaling pathway, provides a rationale for its further development. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to explore the therapeutic potential of M1 and the broader field of mitochondrial dynamics. Further investigation into the detailed molecular targets of M1 and its efficacy in a wider range of disease models is warranted.

References

Mitochondrial Fusion Promoter M1: A Deep Dive into its Impact on Cellular Respiration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial Fusion Promoter M1 is a small molecule compound that has garnered significant interest for its ability to enhance mitochondrial function and protect against cellular dysfunction. By promoting the fusion of mitochondria, M1 counteracts mitochondrial fragmentation, a hallmark of cellular stress and various pathological conditions. This technical guide provides a comprehensive overview of M1's core mechanism of action and its profound effects on cellular respiration. We will delve into the quantitative data from key studies, detail the experimental protocols used to assess its efficacy, and visualize the intricate signaling pathways involved. This document serves as a vital resource for researchers and drug development professionals exploring the therapeutic potential of modulating mitochondrial dynamics.

Introduction to Mitochondrial Dynamics and M1

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their health and functionality. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, regulating mitochondrial quality control, and adapting to metabolic demands. An imbalance in mitochondrial dynamics, often skewed towards excessive fission, leads to mitochondrial fragmentation, which is associated with a decline in cellular respiration, increased oxidative stress, and the progression of numerous diseases.

This compound (4-Chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol) is a cell-permeable hydrazone compound that has been identified as a potent promoter of mitochondrial fusion.[1] It has been shown to improve cellular respiration and potentiate glucose-stimulated insulin (B600854) secretion in pancreatic β-cells exposed to cholesterol.[1] M1's pro-fusion activity is dependent on the core mitochondrial fusion machinery, including Mitofusin-1 (Mfn1), Mitofusin-2 (Mfn2), and Optic Atrophy 1 (Opa1). While the precise molecular interactions are still under investigation, M1 appears to shift the balance from fission towards fusion, leading to the formation of elongated and interconnected mitochondrial networks.

Quantitative Impact of M1 on Cellular Respiration

The promotion of mitochondrial fusion by M1 has a direct and measurable impact on key parameters of cellular respiration. The following tables summarize the quantitative data from studies investigating the effects of M1 on mitochondrial function.

| Cell Line | Treatment | Parameter | Result | Reference |

| BRIN-BD11 (pancreatic β-cells) | 20 µM M1 for 12 hours | Mitochondrial Membrane Potential | Enhanced from 0.29-fold to 0.5-fold | [2] |

| BRIN-BD11 (pancreatic β-cells) | 20 µM M1 for 12 hours | Mitochondrial Reactive Oxygen Species (mitoROS) | Decreased to 1.0 ± 0.44-fold | [2] |

| Pancreatic β-cells (cholesterol-exposed) | 20 µM M1 for 12 hours | Oxygen Consumption Rate (OCR) | Prevents impairment | [2] |

| High Glucose-treated Cardiomyocytes | M1 treatment | Mitochondrial Respiratory Capacity | Enhanced | [3] |

Table 1: Quantitative Effects of M1 on Mitochondrial Function

Core Mechanism of Action

M1's primary mechanism of action is the promotion of mitochondrial fusion. This process is essential for the exchange of mitochondrial DNA, proteins, and lipids, which helps to maintain a healthy and functional mitochondrial population.

Dependence on Core Fusion Machinery

Studies have shown that the pro-fusion effect of M1 is contingent upon the presence and activity of the canonical mitochondrial fusion proteins Mfn1, Mfn2, and Opa1. In cells lacking these key proteins, M1 is unable to induce mitochondrial elongation, indicating that it acts as a promoter or enhancer of the existing fusion pathway rather than bypassing it.

Signaling Pathways Modulated by M1

Recent evidence suggests that M1's beneficial effects may be mediated, in part, through the modulation of key cellular signaling pathways.

In the context of cigarette smoke-induced airway inflammation and oxidative stress, M1 has been shown to exert its protective effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[4][5] Inhibition of this pathway by M1 leads to a reduction in inflammatory cytokines and oxidative stress. While the direct link between PI3K/AKT inhibition and the enhancement of cellular respiration by M1 requires further investigation, it highlights a potential broader mechanism of action beyond direct interaction with the fusion machinery.

Signaling pathway of M1's action on cellular respiration.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of M1's effects on cellular respiration.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial respiration in live cells.

Materials:

-

Seahorse XF96 or XFe96 Analyzer (Agilent)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

Mitochondrial Stress Test Compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

-

This compound

Procedure:

-

Cell Seeding: Plate cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.

-

M1 Treatment: Treat the cells with the desired concentration of M1 (e.g., 20 µM) for the specified duration (e.g., 12 hours) in a standard cell culture incubator.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

-

Mito Stress Test: Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.

-

Port A: Oligomycin (inhibits ATP synthase)

-

Port B: FCCP (uncouples oxygen consumption from ATP production)

-

Port C: Rotenone/Antimycin A (inhibit Complex I and III, respectively)

-

-

Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the assay. The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors.

-

Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Experimental workflow for Seahorse XF Mito Stress Test.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye JC-1 is commonly used to measure mitochondrial membrane potential.

Materials:

-

JC-1 Dye

-

Fluorescence microscope or plate reader

-

Cell culture plates

-

This compound

Procedure:

-

Cell Culture and Treatment: Culture cells in appropriate plates and treat with M1 as described previously.

-

JC-1 Staining: Incubate the cells with JC-1 dye (typically 2-10 µM) in a cell culture incubator for 15-30 minutes.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Imaging/Fluorescence Measurement:

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.

-

Plate Reader: Measure the fluorescence intensity at both red and green emission wavelengths. The ratio of red to green fluorescence is used as a quantitative measure of mitochondrial membrane potential.

-

-

Data Analysis: Compare the red/green fluorescence ratio between control and M1-treated cells to determine the effect of M1 on mitochondrial membrane potential.

Quantification of ATP Levels

Cellular ATP levels can be quantified using a luciferase-based assay.

Materials:

-

ATP Assay Kit (e.g., ENLITEN® ATP Assay System)

-

Luminometer

-

Cell lysis buffer

-

This compound

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with M1 in a multi-well plate.

-

Cell Lysis: Lyse the cells using the provided lysis buffer to release intracellular ATP.

-

Luciferase Reaction: Add the luciferase/luciferin (B1168401) reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Data Analysis: Normalize the ATP levels to the total protein concentration in each sample and compare the results between control and M1-treated groups.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for diseases associated with mitochondrial dysfunction. Its ability to promote mitochondrial fusion and enhance cellular respiration has been demonstrated in various cellular models. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into M1's mechanism of action and its potential clinical applications.

Future research should focus on:

-

Elucidating the precise molecular target of M1 within the mitochondrial fusion machinery.

-

Further investigating the role of the PI3K/AKT pathway and other signaling networks in mediating M1's effects on cellular respiration.

-

Conducting in vivo studies in relevant disease models to validate the therapeutic efficacy of M1.

-

Optimizing the delivery and pharmacokinetic properties of M1 for potential clinical use.

By continuing to unravel the complexities of M1's function, the scientific community can pave the way for novel therapeutic strategies targeting mitochondrial dynamics to combat a wide range of debilitating diseases.

References

- 1. Restoring Mitochondrial Function: A Small Molecule-mediated Approach to Enhance Glucose Stimulated Insulin Secretion in Cholesterol Accumulated Pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial Dynamics Controls T Cell Fate through Metabolic Programming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Effect of M1 Macrophage Polarization on Mitochondrial Morphology

Abstract

Mitochondrial dynamics, the continuous cycle of fission and fusion, are critical for cellular homeostasis, metabolism, and signaling. In the context of immunology, these morphological changes are intrinsically linked to the function of immune cells. This technical guide provides an in-depth analysis of the effect of classical pro-inflammatory (M1) macrophage polarization on mitochondrial morphology. M1 activation, typically induced by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), triggers a dramatic shift in mitochondrial dynamics, favoring fission over fusion. This process results in a fragmented mitochondrial network, a hallmark of the M1 phenotype. This guide details the core signaling pathways, summarizes the morphological changes, and provides standardized experimental protocols for studying this phenomenon. The central mechanism involves the activation of Dynamin-related protein 1 (Drp1), which orchestrates the constriction and division of mitochondria. This morphological adaptation is tightly coupled with the metabolic reprogramming toward glycolysis and the production of mitochondrial reactive oxygen species (mtROS), both essential for the pro-inflammatory functions of M1 macrophages.

Introduction: Mitochondrial Dynamics in Macrophage Function

Macrophages are highly plastic immune cells that adopt distinct phenotypes in response to microenvironmental cues. The two major polarization states are the pro-inflammatory M1 and the anti-inflammatory M2 phenotypes. M1 macrophages are critical for host defense against pathogens and are characterized by the production of pro-inflammatory cytokines.[1][2] This functional state is supported by a profound metabolic shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis.

Recent evidence has established that mitochondrial dynamics are not merely a consequence of this metabolic shift but are an active regulator of macrophage polarization and function.[3][4] The morphology of the mitochondrial network—whether it is elongated and interconnected (fusion-dominant) or fragmented and punctate (fission-dominant)—directly impacts cellular bioenergetics, signaling, and cell fate.[3] Polarization to the M1 phenotype is consistently associated with a dramatic increase in mitochondrial fission, leading to a fragmented network.[5][6] This guide elucidates the molecular drivers and functional consequences of this critical process.

Core Signaling Pathway: M1-Induced Mitochondrial Fission

The primary driver of mitochondrial fission in M1 macrophages is the GTPase, Dynamin-related protein 1 (Drp1).[1][2][7] In resting (M0) macrophages, Drp1 is predominantly cytosolic. Upon M1 polarization, signaling cascades are initiated that promote the recruitment and activation of Drp1 at the outer mitochondrial membrane, leading to fission.

The canonical pathway for M1-induced fission is initiated by the recognition of LPS by Toll-like receptor 4 (TLR4).[8][9] This engagement triggers a signaling cascade through the adaptor protein MyD88.[8][9] This pathway culminates in post-translational modifications of Drp1, including enhanced phosphorylation at Serine 616, which promotes its fission activity.[10] This leads to Drp1 oligomerization and the formation of contractile rings around mitochondria, which constrict and divide the organelle. Inhibition of Drp1, either pharmacologically with agents like Mdivi-1 or through genetic knockdown, has been shown to attenuate M1 polarization and associated inflammatory responses.[1][2][10]

Quantitative Data Summary

While numerous studies qualitatively describe the shift to fragmented mitochondria in M1 macrophages, standardized quantitative metrics are not always consolidated. The following table summarizes the key observations and molecular changes reported in the literature.

| Parameter | M0 (Resting) Macrophage | M1 (Pro-inflammatory) Macrophage | Key Regulator | Functional Consequence | Reference(s) |

| Mitochondrial Morphology | Elongated, tubular, networked | Fragmented, punctate, vesicular | Drp1 (Upregulated/Activated) | Increased mtROS production | [5][6][10] |

| Mitochondrial State | Fusion-dominant | Fission-dominant | Mfn1/2, OPA1 (Relatively lower) | Facilitates metabolic shift to glycolysis | [5][7] |

| Drp1 Localization | Primarily cytosolic | Enriched on mitochondria | TLR4/MyD88 signaling | Promotes mitochondrial division | [8][9] |

| Cristae Structure | Organized, dense | Disorganized, loose | - | Reduced OXPHOS efficiency | [10] |

Experimental Protocols

This section provides a representative protocol for inducing M1 polarization and assessing the resulting changes in mitochondrial morphology using fluorescence microscopy.

Key Experiment: M1 Polarization and Mitochondrial Staining

Objective: To visualize and quantify changes in mitochondrial morphology in bone marrow-derived macrophages (BMDMs) following polarization to the M1 phenotype.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)

-

Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4)

-

Recombinant mouse Interferon-gamma (IFN-γ)

-

MitoTracker™ Red CMXRos

-

Hoechst 33342 or DAPI

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Confocal microscope with appropriate lasers and filters

Methodology:

-

Cell Culture: Culture BMDMs on glass-bottom dishes or coverslips suitable for high-resolution imaging in complete RPMI medium. Allow cells to adhere and reach 60-70% confluency.

-

M1 Polarization:

-

Mitochondrial Staining:

-

Fixation and Nuclear Staining:

-

Gently wash the cells three times with pre-warmed PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize if necessary (e.g., 0.1% Triton X-100 in PBS for 10 minutes) if co-staining for intracellular proteins.

-

Stain nuclei by incubating with Hoechst 33342 (1 µg/mL) or DAPI (300 nM) for 5 minutes.

-

Wash three times with PBS.

-

-

Imaging:

-

Mount the coverslips onto slides using an appropriate mounting medium.

-

Image the cells using a confocal microscope. Acquire Z-stacks to capture the entire volume of the cells. Use consistent laser power and detector settings across all samples.

-

-

Image Analysis:

-

Use image analysis software (e.g., Fiji/ImageJ) to quantify mitochondrial morphology.

-

Apply a threshold to the mitochondrial channel to create a binary mask.

-

Use the "Analyze Particles" function to measure parameters such as:

-

Aspect Ratio: Ratio of major to minor axis. Lower values indicate more circular, fragmented mitochondria.

-

Circularity/Roundness: Values closer to 1.0 indicate a perfect circle.

-

Mitochondrial Count: An increase suggests fission.

-

Average Mitochondrial Area/Length: A decrease indicates fragmentation.

-

-

Experimental Workflow Diagram

References

- 1. Frontiers | Mitochondrial PGAM5−Drp1 signaling regulates the metabolic reprogramming of macrophages and regulates the induction of inflammatory responses [frontiersin.org]

- 2. Mitochondrial PGAM5−Drp1 signaling regulates the metabolic reprogramming of macrophages and regulates the induction of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Mitochondrial metabolism regulates macrophage biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. Drp1 Promotes Macrophage M1 Polarization and Inflammatory Response in Autoimmune Myocarditis by Driving Mitochondrial Fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipopolysaccharide promotes Drp1-dependent mitochondrial fission and associated inflammatory responses in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipopolysaccharide promotes Drp1‐dependent mitochondrial fission and associated inflammatory responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial dynamics at the intersection of macrophage polarization and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drp1 Promotes Macrophage M1 Polarization and Inflammatory Response in Autoimmune Myocarditis by Driving Mitochondrial Fission | springermedizin.de [springermedizin.de]

A Technical Guide to the Role of M1 Signaling in the Regulation of Optic Atrophy 1 (Opa1)

Executive Summary

Optic Atrophy 1 (OPA1) is a critical mitochondrial dynamin-related GTPase essential for inner mitochondrial membrane fusion and cristae organization. Mutations in the OPA1 gene are the primary cause of Autosomal Dominant Optic Atrophy (ADOA), a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs).[1][2][3] The term "M1" in the context of Opa1 regulation presents a dual significance: it refers to the pro-inflammatory M1 macrophage phenotype and a novel small molecule, designated "M1," with therapeutic potential. This technical guide elucidates both facets, providing an in-depth analysis of how Opa1 is integral to M1 macrophage function and how the small molecule M1 positively regulates Opa1 expression to promote neural repair. This document synthesizes current research, presenting key signaling pathways, quantitative data, and detailed experimental protocols to support further investigation and drug development in the field of mitochondrial optic neuropathies.

Part 1: The Intrinsic Role of Opa1 in M1 Macrophage Polarization and Function

Contrary to a model where M1 macrophages directly regulate Opa1 expression in other cells, current evidence indicates a reverse relationship: Opa1 is a fundamental metabolic driver required for the proper functional commitment of M1 macrophages.[4] Myeloid-specific deletion of Opa1 significantly impairs the polarization of macrophages into the pro-inflammatory M1 phenotype.[4][5]

Signaling Pathways Governing M1 Macrophage Commitment

1. Opa1-TCA Cycle-NF-κB Signaling Axis: Opa1's role in maintaining mitochondrial structure is directly linked to metabolic output, which in turn governs inflammatory signaling. Mechanistically, the deletion of Opa1 disrupts the tricarboxylic acid (TCA) cycle, leading to an accumulation of specific metabolites.[4] This metabolic shift, particularly an increased α-ketoglutarate (αKG) to succinate (B1194679) ratio, results in defective activation of the NF-κB signaling pathway.[4] Since NF-κB is a master transcriptional regulator of pro-inflammatory genes, its suppression prevents macrophages from adopting a full M1 phenotype.[4][6]

2. SIRT3-Mediated Deacetylation of Opa1: In alveolar macrophages, post-translational modification of Opa1 is a key regulatory point. The mitochondrial deacetylase Sirtuin 3 (SIRT3) directly binds to and deacetylates Opa1.[7] During inflammatory conditions like sepsis, SIRT3 expression is reduced. This leads to hyper-acetylation of Opa1 at lysine (B10760008) 792, which promotes its cleavage, disrupts mitochondrial dynamics, and pushes macrophages towards a pro-inflammatory M1 phenotype, exacerbating injury.[7]

Quantitative Data: Impact of Opa1 Deficiency on M1 Macrophage Markers

Studies using bone marrow-derived macrophages (BMDMs) from myeloid-specific Opa1 knockout mice (OPA1M/M) quantitatively demonstrate a failure to polarize towards the M1 phenotype.

| Marker | Method | Result in OPA1M/M vs. Control M1 Macrophages | Reference |

| Il6 mRNA | qPCR | Significantly Reduced | [4][5] |

| Tnf mRNA | qPCR | Significantly Reduced | [4][5] |

| Nos2 mRNA | qPCR | Significantly Reduced | [4][5] |

| IL-6 Secretion | ELISA | Decreased | [4][5] |

| TNF-α Secretion | ELISA | Decreased | [4][5] |

| Nitric Oxide (NO) | DAR-4M AM Staining | Reduced Burst | [4][5] |

| Cell Viability | Apoptosis Assay | ~10% more susceptible to cell death at 11 and 5.5 mM glucose | [4] |

Experimental Protocols

Protocol 1: In Vitro M1 Macrophage Polarization and Analysis This protocol outlines the differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to the M1 phenotype for marker analysis.

-

BMDM Isolation and Differentiation:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 40 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate into BMDMs.[5]

-

-

M1 Polarization:

-

Analysis of M1 Markers:

-

qPCR: Extract total RNA from cell lysates, synthesize cDNA, and perform quantitative real-time PCR using primers for M1 markers (Il6, Tnf, Nos2) and a housekeeping gene (Rplp0) for normalization.[5]

-

ELISA: Collect cell culture supernatants after the 24-hour stimulation. Centrifuge to remove debris. Measure concentrations of secreted IL-6 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.[5]

-

Western Blot: Lyse cells to extract total protein. Quantify protein concentration, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe with primary antibodies against NOS2 and a loading control (e.g., GAPDH), followed by HRP-conjugated secondary antibodies for chemiluminescent detection.[5]

-

Part 2: The Small Molecule "M1" as a Positive Regulator of Opa1

Distinct from M1 macrophages, a small molecule named M1 has been identified as a potent promoter of axon regeneration in both the peripheral (PNS) and central nervous system (CNS).[8] Its mechanism of action is directly linked to the positive regulation of mitochondrial fusion proteins, including Opa1.

Mechanism of Action and Signaling

Treatment with the small molecule M1 enhances the intrinsic growth capacity of injured neurons.[8] It achieves this by increasing the gene and protein expression of Opa1 and Mitofusin 2 (Mfn2), the key proteins governing mitochondrial fusion.[8] This enhancement of the fusion machinery leads to elongated axonal mitochondria, accelerated mitochondrial transport, and ultimately, robust axon regeneration.[8] The therapeutic effect of M1 is completely abolished when Opa1 or Mfn2 is silenced, confirming their central role in its mechanism.[8]

Quantitative Data: Upregulation of Mitochondrial Fusion Proteins by M1

In cultured adult dorsal root ganglion (DRG) neurons, treatment with the M1 molecule resulted in a significant upregulation of Opa1 and Mfn2.

| Molecule | Measurement | Fold Increase (M1 vs. Control) | Reference |

| Opa1 | mRNA | 6.5-fold | [8] |

| Mfn2 | mRNA | 15-fold | [8] |

| OPA1 | Protein (Mitochondrial Fraction) | 2-fold | [8] |

| MFN2 | Protein (Mitochondrial Fraction) | 1.4-fold | [8] |

Experimental Protocols

Protocol 2: RGC Culture and Co-culture with Macrophages This protocol provides a framework for studying the interactions between retinal ganglion cells (RGCs) and macrophages, relevant for investigating neuroinflammation and the effects of secreted factors.

-

Preparation of Culture Surfaces:

-

Coat sterile glass coverslips or culture plates with Poly-D-Lysine (PDL) solution (e.g., 0.25 mg/ml) overnight at room temperature.[9]

-

Aspirate PDL, wash twice with sterile water, and allow to dry.

-

Coat the PDL-treated surface with laminin (B1169045) solution (e.g., 5 µg/ml) for at least 2 hours at room temperature before plating cells.[9][10]

-

-

RGC Isolation and Culture (Adapted from Rodent Protocols):

-

Dissect retinas from early postnatal rodents and incubate in a papain solution (e.g., 17 U/ml) with L-cysteine at 37°C to dissociate the tissue.[11]

-

Gently triturate the retina in a solution containing bovine serum albumin (BSA) and DNase to obtain a single-cell suspension.[11]

-

Purify RGCs using an immunopanning method, which typically involves sequential panning on plates coated with antibodies against macrophage surface antigens (to remove microglia/macrophages) and then a positive selection step using an antibody against a neuronal marker like Thy1.1.[10]

-

Plate purified RGCs onto the prepared laminin-coated surfaces in a serum-free growth medium (e.g., Neurobasal medium supplemented with B27, glutamine, and other growth factors).[10]

-

-

Macrophage Co-culture:

-

Isolate macrophages from a source such as the peritoneal cavity.[12]

-

Once RGCs have adhered to the culture plate (e.g., after 24 hours), place a cell culture insert (e.g., 0.4 µm pore size) into the well.

-

Seed macrophages onto the insert.[12] This co-culture system allows for the exchange of soluble factors between the two cell types without direct cell-to-cell contact.

-

Alternatively, macrophage-conditioned medium (MCM) can be prepared by culturing macrophages (with or without an activating stimulus like Zymosan) for a set period (e.g., 8-72 hours), collecting the supernatant, filtering it, and applying it to the RGC cultures.[11][12]

-

-

Analysis:

-

Assess RGC survival by counting labeled cells (e.g., pre-labeled with a fluorescent tracer or immunostained for RGC markers like β-III tubulin).[13]

-

Measure neurite outgrowth using immunocytochemistry for neuronal markers (e.g., Tuj-1) followed by imaging and quantification with software like ImageJ.[12]

-

Implications for Research and Drug Development

The dual nature of "M1" in the context of Opa1 regulation offers distinct but complementary avenues for therapeutic intervention in optic neuropathies.

-

Targeting Neuroinflammation: The finding that Opa1 is essential for M1 macrophage function suggests that modulating mitochondrial metabolism in macrophages could be a strategy to control neuroinflammation. A dysfunctional M1 response due to Opa1 deficiency might impair necessary debris clearance but could also reduce chronic pro-inflammatory cytokine release. Further research is needed to understand the net effect of targeting the Opa1/NF-κB axis in macrophages within the specific environment of the degenerating optic nerve.

-

Promoting Regeneration: The small molecule M1 provides a direct proof-of-concept for a pro-regenerative strategy. By upregulating Opa1 and Mfn2, it directly counteracts the mitochondrial fragmentation and dysfunction that is a hallmark of ADOA.[8] This identifies the mitochondrial fusion machinery as a high-value target for drug development. Future efforts could focus on identifying other small molecules with similar activity, optimizing delivery to RGCs (e.g., via intravitreal administration), and exploring combination therapies that both promote regeneration and manage the inflammatory environment.[8]

This guide underscores the complex interplay between mitochondrial dynamics, cellular metabolism, and immune signaling in the pathology of optic atrophy. A deeper understanding of these pathways is crucial for developing novel and effective treatments for this debilitating disease.

References

- 1. Optimized OPA1 Isoforms 1 and 7 Provide Therapeutic Benefit in Models of Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OPA1 Dominant Optic Atrophy: Pathogenesis and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OPA1 functions in mitochondria and dysfunctions in optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OPA1 drives macrophage metabolism and functional commitment via p65 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondrial DNA and TLR9 drive muscle inflammation upon Opa1 deficiency | The EMBO Journal [link.springer.com]

- 7. Sirt3-Mediated Opa1 Deacetylation Protects Against Sepsis-Induced Acute Lung Injury by Inhibiting Alveolar Macrophage Pro-Inflammatory Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Co-culture Model for Determining the Target Specificity of the de novo Generated Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Macrophage-Derived Factors Stimulate Optic Nerve Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuron-Macrophage Co-cultures to Activate Macrophages Secreting Molecular Factors with Neurite Outgrowth Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Mitochondrial Fusion Promoter M1 in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for neuronal health, maintaining mitochondrial quality control, and ensuring efficient energy production. In neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's, this delicate balance is often disrupted, leading to mitochondrial fragmentation, bioenergetic failure, and subsequent neuronal death. The small molecule M1 has emerged as a promising therapeutic agent that promotes mitochondrial fusion, offering a potential strategy to counteract these detrimental effects. This technical guide provides a comprehensive overview of the core science behind M1, its mechanism of action, and its observed effects in various neurodegenerative disease models. We present quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction to Mitochondrial Dynamics and M1

Mitochondria are not static organelles but exist in a dynamic network that is constantly remodeled through the opposing processes of fission and fusion.

-

Mitochondrial Fission: Mediated by proteins like Dynamin-related protein 1 (Drp1), fission is essential for creating new mitochondria and for the removal of damaged organelles through mitophagy.

-

Mitochondrial Fusion: This process, governed by Mitofusins (MFN1 and MFN2) on the outer mitochondrial membrane and Optic atrophy 1 (OPA1) on the inner membrane, allows for the mixing of mitochondrial contents, including DNA, proteins, and metabolites. This complementation helps to buffer against the consequences of mitochondrial damage and maintain a healthy and functional mitochondrial population.

In many neurodegenerative disorders, the balance shifts towards excessive fission, resulting in a fragmented mitochondrial network. These fragmented mitochondria are often dysfunctional, exhibiting reduced ATP production, increased generation of reactive oxygen species (ROS), and a greater propensity to initiate apoptosis.

Mitochondrial Fusion Promoter M1 is a cell-permeable small molecule that has been shown to promote mitochondrial elongation and interconnectivity. By fostering a more fused mitochondrial network, M1 is being investigated as a therapeutic strategy to restore mitochondrial function and protect neurons in the context of neurodegenerative diseases.

Mechanism of Action of M1

M1 promotes mitochondrial fusion primarily by modulating the key proteins involved in this process. While the precise molecular interactions are still under investigation, current evidence suggests that M1 enhances the expression and/or activity of MFN1, MFN2, and OPA1. This upregulation of fusion machinery helps to counteract the excessive fission observed in pathological conditions.

Caption: M1 promotes mitochondrial fusion and neuroprotection.

Quantitative Data on M1's Efficacy

The following tables summarize the quantitative effects of M1 as observed in various experimental models relevant to neurodegenerative diseases. It is important to note that direct quantitative data for M1 in specific Alzheimer's, Parkinson's, and Huntington's disease models is still emerging. The data presented here is from related models of neuronal stress and injury.

Table 1: Effects of M1 on Mitochondrial Morphology

| Cell/Tissue Type | Model | M1 Concentration/Dose | Duration of Treatment | Observed Change in Mitochondrial Length/Morphology | Reference |

| Dorsal Root Ganglion (DRG) Neurons | In vitro | Not Specified | Not Specified | 25% increase in mitochondrial size in distal axons | [1] |

| Mitofusin-1/2 Knock-out Fibroblasts | In vitro | 5-25 µM | 24 hours | Promotes mitochondrial elongation | [2] |

| BRIN-BD11 Pancreatic Beta Cells | In vitro | 20 µM | 12 hours | Restores mitochondrial architecture | [2] |

Table 2: Effects of M1 on Cellular Bioenergetics and Survival

| Cell/Tissue Type | Model | M1 Concentration/Dose | Duration of Treatment | Outcome Measure | Quantitative Change | Reference |

| Pancreatic Beta Cells | Cholesterol Exposure | 20 µM | 12 hours | Oxygen Consumption Rate | Prevents impairment | [2] |

| Pancreatic Beta Cells | Cholesterol Exposure | 20 µM | 12 hours | Mitochondrial ROS | Decreased to 1.0±0.44 fold | [2] |

| Pancreatic Beta Cells | Cholesterol Exposure | 20 µM | 12 hours | Mitochondrial Membrane Potential | Enhanced from 0.29±0.05 fold to 0.5±0.07 fold | [2] |

| TM3 Mouse Leydig Cells | Triphenyl Phosphate Exposure | 1 µM | Not Specified | Apoptosis | Reduced | |

| SH-SY5Y Cells | MPP+ Induced Toxicity | 5 µM | Not Specified | Cytotoxicity | Protected against |

Table 3: In Vivo Effects of M1 in Neurotrauma and Ischemia Models

| Animal Model | Disease/Injury Model | M1 Dosage and Administration | Outcome Measure | Quantitative Change/Observation | Reference |

| Rat | Cardiac Ischemia/Reperfusion Injury | 2 mg/kg, i.v. | Brain Mitochondrial Fusion | Increased | [2] |

| Rat | Cardiac Ischemia/Reperfusion Injury | 2 mg/kg, i.v. | Brain Apoptosis | Reduced | [2] |

| Rat | Cardiac Ischemia/Reperfusion Injury | 2 mg/kg, i.v. | Alzheimer's Disease-related Proteins | Reduced expression | [2] |

| Mouse | Optic Nerve Crush | Not Specified | Axon Regeneration | Enhanced | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of M1's efficacy.

Mitochondrial Morphology Analysis

Objective: To quantitatively assess changes in mitochondrial morphology (e.g., length, aspect ratio, form factor) in response to M1 treatment.

Materials:

-

Cell culture reagents

-

This compound (specific concentration to be determined by dose-response studies)

-

MitoTracker dye (e.g., MitoTracker Red CMXRos)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with DAPI

-

High-resolution fluorescence microscope (confocal recommended)

-

Image analysis software (e.g., ImageJ/Fiji with the MiNA plugin or MITOMATICS)

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) on glass-bottom dishes or coverslips. Allow cells to adhere and grow to the desired confluency. Treat cells with M1 at the desired concentration and for the specified duration. Include a vehicle control group.

-

Mitochondrial Staining: Thirty minutes before the end of the treatment period, add MitoTracker dye to the culture medium at the manufacturer's recommended concentration (typically 100-500 nM). Incubate at 37°C.

-

Fixation and Permeabilization: Wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

-

Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-